1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate
Overview
Description
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate is a chemical compound with the molecular formula C11H13NO2. It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(N)C2=CC=CC=C2CCC1.[H]Cl
. This indicates that the compound contains a carboxylic acid group (O=C(O)) and an amino group (N) attached to a tetrahydro-1-naphthalene ring . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 227.69 . The InChI key, which is a unique identifier for chemical substances, isRCMFQTWGBQONDW-UHFFFAOYSA-N
.
Scientific Research Applications
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the naphthalene moiety into more complex molecules, which can be crucial for the synthesis of various organic compounds .
Pharmaceuticals
In pharmaceutical research, this compound is used to develop protease inhibitors. Protease inhibitors are a class of antiviral drugs that are particularly important in the treatment of HIV/AIDS and Hepatitis C .
Agrochemicals
The agricultural industry benefits from this compound as it serves as an intermediate in the synthesis of agrochemicals. These chemicals are essential for the development of new pesticides and herbicides .
Dyestuff Industry
The dyestuff industry utilizes this compound for the production of dyes. The naphthalene core is a common structure in many dye molecules, imparting color properties to the final product .
Chiral Amine Derivative Studies
As a chiral amine derivative, this compound is used in studies for real-time chiral discrimination of enantiomers. This is significant in the development of drugs, as the chirality of a molecule can affect its biological activity .
Kinetic Resolution Studies
This compound is also employed in kinetic resolution studies of chiral amines using ω-transaminase in an enzyme-membrane reactor. Kinetic resolution is a method used to separate enantiomers based on their different reaction rates .
Safety and Hazards
properties
IUPAC Name |
1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.H2O/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNWVJZRGNRYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1559064-07-1 | |
Record name | 1-Naphthalenecarboxylic acid, 1-amino-1,2,3,4-tetrahydro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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